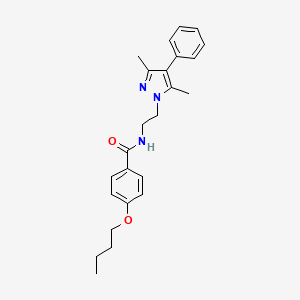![molecular formula C9H12ClN5 B2740180 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1464973-29-2](/img/structure/B2740180.png)
1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine ring system . This structure consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Role in Synthesis of PROTAC Molecules
1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an integral intermediate in synthesizing certain mTOR-targeted PROTAC molecules. In one study, a compound, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, was synthesized using this pyrazolopyrimidine derivative. The process involved a palladium-catalyzed Suzuki reaction, yielding a high success rate under optimized conditions (Qi Zhang et al., 2022).
Involvement in Nucleophilic Substitution Reactions
This chemical is a crucial part of various nucleophilic substitution reactions. Research illustrates that substituting 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces a 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The structure of this compound was confirmed using multiple spectroscopy methods (V. A. Ogurtsov & O. Rakitin, 2021).
Affinity to Adenosine Receptors
A study on pyrazolo[3,4-d]pyrimidines, analogues to this compound, showed significant affinity to A1 adenosine receptors. The research synthesized two series of pyrazolo[3,4-d]pyrimidine analogues and tested them for A1 adenosine receptor affinity, revealing specific compounds with high activity (F. Harden, R. Quinn, P. Scammells, 1991).
Application in Multicomponent Synthesis
This compound is used in multicomponent synthesis processes. For instance, pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives were synthesized using a novel, simple, and efficient method. This method involved a three-component condensation reaction, demonstrating the versatility of the compound in complex chemical synthesis (Shirin Safaei et al., 2012).
Role in Antiproliferative and Proapoptotic Activities
A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and their biological properties as inhibitors of isolated Src and cell line proliferation. These compounds demonstrated significant antiproliferative and proapoptotic activities by interfering with the phosphorylation of Src and inhibiting the anti-apoptotic gene BCL2 (F. Carraro et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key problem .
Result of Action
The compound has shown significant inhibitory activity against CDK2, with IC50 values in the nanomolar range . This results in significant inhibition of cell growth in various cell lines, including MCF-7 and HCT-116 . The compound’s action leads to alterations in cell cycle progression and induces apoptosis within cells .
Eigenschaften
IUPAC Name |
1-tert-butyl-6-chloropyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-9(2,3)15-7-5(4-12-15)6(11)13-8(10)14-7/h4H,1-3H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQATMMKXSUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC(=NC(=C2C=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride](/img/structure/B2740098.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2740102.png)
![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)

![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)
![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)


![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
